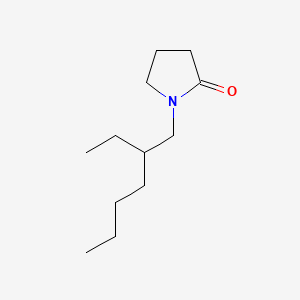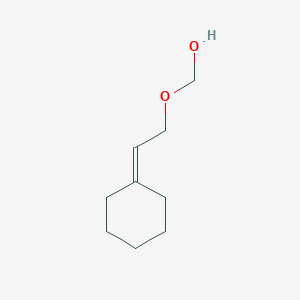
Methanol, cyclohexylideneethoxy-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanol, cyclohexylideneethoxy- (9CI) is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22214. It is known for its unique structure, which includes a methanol group attached to a cyclohexylideneethoxy group. This compound is used in various scientific and industrial applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanol, cyclohexylideneethoxy- (9CI) typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction conditions include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, Methanol, cyclohexylideneethoxy- (9CI) is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methanol, cyclohexylideneethoxy- (9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines are used in the presence of a suitable solvent like dichloromethane (CH2Cl2) or ethanol (C2H5OH)
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexanol or cyclohexane.
Substitution: Various substituted cyclohexylideneethoxy derivatives
Scientific Research Applications
Methanol, cyclohexylideneethoxy- (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It is used in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methanol, cyclohexylideneethoxy- (9CI) involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or breaking of chemical bonds. The compound’s unique structure allows it to participate in a wide range of chemical processes, making it a versatile reagent in scientific research .
Comparison with Similar Compounds
Similar Compounds
- Methanol, cyclohexylideneethoxy- (8CI)
- Methanol, cyclohexylideneethoxy- (10CI)
- Methanol, cyclohexylideneethoxy- (11CI)
Uniqueness
Methanol, cyclohexylideneethoxy- (9CI) is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and physical properties, making it suitable for specific applications in scientific research and industry .
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-cyclohexylideneethoxymethanol |
InChI |
InChI=1S/C9H16O2/c10-8-11-7-6-9-4-2-1-3-5-9/h6,10H,1-5,7-8H2 |
InChI Key |
RYQJZSUZDQHDMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CCOCO)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


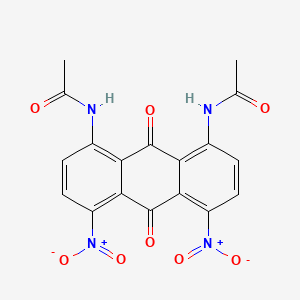
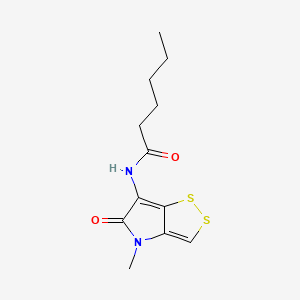
![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-](/img/structure/B13786480.png)
![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)
![N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride](/img/structure/B13786491.png)
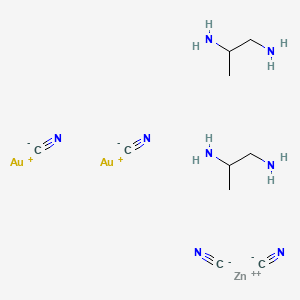
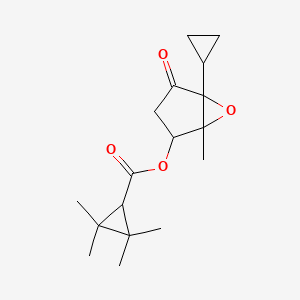
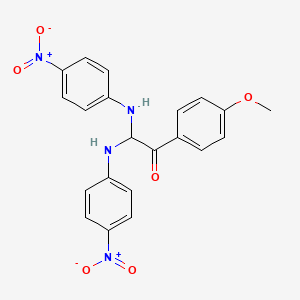
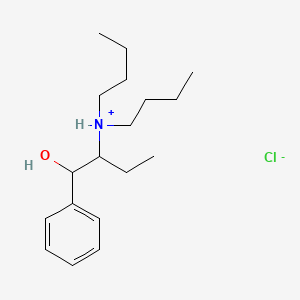

![4-Chloro-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13786527.png)


